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molecular formula C8H8O5 B8423954 2,3-Di(carboxymethyl)furan

2,3-Di(carboxymethyl)furan

Cat. No. B8423954
M. Wt: 184.15 g/mol
InChI Key: PRHASJYKVJYGEM-UHFFFAOYSA-N
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Patent
US07718647B2

Procedure details

A solution of the product from step b.) (10.9 g, 64 mmol) in decalin (193 ml) was treated with trimethylorthoacetate (48.2 ml, 384 mmol) and hexanoic acid (2.0 ml). Next, the reaction mixture was fitted with a Vigreaux column and heated to 180° C. for 18 hours. Additional hexanoic acid (3×1.5 ml) aliquots of hexanoic acid were added every 2 hours for the first 6 hours of reaction time. Next, the reaction was cooled to 22° C. and extracted with MeOH providing 27 g of a crude mixture of the diester and decalin. This mixture was dissolved in MeOH (250 ml), cooled to 0° C., and treated with 2 M NaOH (150 ml). After 12 hours, the solvent was evaporated and the residue was taken up in 2 N NaOH (100 ml) and washed with ether (2×150 ml). The basic layer was acidified with 4 M HCl to pH 1 and back extracted with EtOAc (4×100 ml). The organic layer was washed with brine, dried (MgSO4) and concentrated providing 6.4 g (54%) of the above subtitle compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethylorthoacetate
Quantity
48.2 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
193 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6](O)[C:7]([OH:9])=[O:8].C[C:12](C)(C)[C:13]([O-])([O-:15])[O-:14].C(O)(=O)CCCCC>C1C2C(CCCC2)CCC1>[C:13]([CH2:12][C:3]1[CH:4]=[CH:5][O:1][C:2]=1[CH2:6][C:7]([OH:9])=[O:8])([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(C(=O)O)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(CCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)O
Step Three
Name
trimethylorthoacetate
Quantity
48.2 mL
Type
reactant
Smiles
CC(C([O-])([O-])[O-])(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCCCC)(=O)O
Name
Quantity
193 mL
Type
solvent
Smiles
C1CCCC2CCCCC12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, the reaction mixture was fitted with a Vigreaux column
TEMPERATURE
Type
TEMPERATURE
Details
Next, the reaction was cooled to 22° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with MeOH providing 27 g of a crude
ADDITION
Type
ADDITION
Details
mixture of the diester and decalin
DISSOLUTION
Type
DISSOLUTION
Details
This mixture was dissolved in MeOH (250 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with 2 M NaOH (150 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
washed with ether (2×150 ml)
EXTRACTION
Type
EXTRACTION
Details
back extracted with EtOAc (4×100 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)(O)CC1=C(OC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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